3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid
Overview
Description
3-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid is an organic compound that belongs to the class of indene derivatives It is characterized by a hydroxyl group attached to the second carbon of the indene ring and a carboxylic acid group at the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid can be achieved through several methods. One common approach involves the Perkin reaction, where 2-(3-oxoisobenzofuran-1(3H)-ylidene)malononitrile reacts with tert-butyl acetoacetate in the presence of acetic anhydride and triethylamine . This reaction yields the desired compound through a series of steps including condensation and cyclization.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the indene ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products:
Oxidation: Formation of 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid.
Reduction: Formation of 3-hydroxy-2,3-dihydro-1H-indene-1-methanol.
Substitution: Formation of halogenated derivatives such as 3-bromo-2,3-dihydro-1H-indene-1-carboxylic acid.
Scientific Research Applications
3-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of organic solar cells as a non-fullerene acceptor.
Mechanism of Action
The mechanism of action of 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid
- 2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-indene-5-carboxylic acid
Comparison: 3-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group on the indene ring. This dual functionality allows for a wide range of chemical reactions and applications.
Properties
IUPAC Name |
3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-9-5-8(10(12)13)6-3-1-2-4-7(6)9/h1-4,8-9,11H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZCDGLACKFUCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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